molecular formula C27H28N2O5S B2364991 3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide CAS No. 850916-80-2

3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide

Cat. No.: B2364991
CAS No.: 850916-80-2
M. Wt: 492.59
InChI Key: RSXNJYJBSWMPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a trimethoxy-substituted benzamide core linked via a sulfanyl ethyl chain to a 1H-indol-3-yl group substituted at the 2-position with a 4-methoxyphenyl moiety.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-31-19-11-9-17(10-12-19)24-26(20-7-5-6-8-21(20)29-24)35-14-13-28-27(30)18-15-22(32-2)25(34-4)23(16-18)33-3/h5-12,15-16,29H,13-14H2,1-4H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXNJYJBSWMPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3,4,5-Trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzamide core, trimethoxy groups, and an indole moiety. Its unique configuration suggests various interactions with biological targets, making it a subject of interest for research into anticancer, antimicrobial, and antiviral properties.

The chemical formula of this compound is C21H24N2O4. The molecular weight is 368.4 g/mol. The compound can be represented by the following structural identifiers:

PropertyValue
Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-1H-indol-3-yl]ethylbenzamide
InChI Key GQCKMEFXXIAHOV-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit critical enzymes such as tubulin and heat shock protein 90 (Hsp90), which are essential for cancer cell proliferation and survival. By disrupting these processes, the compound may induce apoptosis in cancer cells.

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its analogs:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer) cells. For instance, one study reported that related compounds demonstrated IC50 values ranging from 1.38 to 3.21 µM compared to standard drugs like doxorubicin .
  • Apoptosis Induction :
    • The compound has been shown to activate apoptotic pathways by increasing levels of pro-apoptotic proteins (e.g., p53 and Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2). Flow cytometry analysis indicated a significant increase in early and late apoptosis stages in treated HepG2 cells .
  • Antimicrobial Activity :
    • Other studies have explored the antimicrobial potential of similar benzamide derivatives, noting moderate to high activity against various bacterial strains . The presence of the indole moiety is believed to enhance this activity.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds derived from the indole structure. These compounds were tested for their ability to inhibit β-tubulin polymerization and showed promising results in inducing apoptosis through mitochondrial membrane potential disruption and cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other benzamide derivatives:

Compound NameUnique Features
3,4,5-Trimethoxybenzamide Lacks the indole moiety; primarily studied for its neuroprotective effects.
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide Similar structure but shows reduced cytotoxicity compared to the target compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds:
Compound Name / ID Core Structure Substituents Molecular Weight Biological Activity Evidence ID
Target Compound Benzamide + Indole 3,4,5-Trimethoxybenzamide; 2-(4-methoxyphenyl)-1H-indol-3-yl sulfanyl ethyl ~580–590 (estimated) Not explicitly reported; inferred modulation of melatonin-related pathways or kinase inhibition
VUF15485 Benzamide (R,E)-3,4,5-Trimethoxy; fluorophenyl; pyrrolidinyl Not specified High-affinity agonist (radiolabeled)
N-[2-(1H-Indol-3-yl)Ethyl]Benzamide () Benzamide + Indole Simple benzamide + indole ethyl ~280–300 (estimated) Antiplasmodial activity (blocks melatonin-induced synchronization in Plasmodium)
THHEB () Benzamide 3,4,5-Trihydroxy; 4-hydroxyphenethyl ~303.28 Potent antioxidant (DPPH IC₅₀ = 22.8 μM)
Compound 1 () Benzamide + Urea 3,4-Dimethoxyphenyl; sulfonamide 630.7 Type II diabetes drug candidate
D380-0379 () Benzamide + Indole 2-Fluorobenzamide; 2-(4-methoxyphenyl)ethyl 388.44 Not reported

Functional and Pharmacological Comparisons

A. Antiplasmodial Activity
  • N-[2-(1H-Indol-3-yl)Ethyl]Benzamide () disrupts Plasmodium falciparum synchronization, likely via melatonin receptor antagonism. The target compound’s indole and benzamide groups may share this mechanism but with enhanced selectivity due to the 4-methoxyphenyl and sulfanyl groups .
  • D380-0379 () incorporates a fluorobenzamide group, suggesting halogenation improves metabolic stability compared to the target’s trimethoxy substituents .
B. Antioxidant Potential
  • THHEB () demonstrates superior DPPH radical scavenging (IC₅₀ = 22.8 μM) due to its hydroxyl groups. The target compound’s methoxy substituents likely reduce antioxidant efficacy but enhance lipophilicity and membrane permeability .
C. Drug-Likeness and Solubility
  • However, its methoxy groups may improve solubility over hydroxylated analogs like THHEB .
  • Compound 1 () incorporates a sulfonamide group, enhancing hydrogen-bonding capacity and target engagement in diabetes-related pathways .

Key Structural Determinants of Activity

  • Methoxy vs. Hydroxy Groups : Methoxy substitutions (target compound, –13) increase steric bulk and lipophilicity, favoring membrane penetration but reducing antioxidant capacity compared to hydroxylated analogs () .
  • Sulfanyl Linkers : The sulfanyl ethyl chain in the target compound may enhance conformational flexibility and sulfur-mediated interactions (e.g., covalent binding to cysteine residues), unlike ’s rigid triazole derivatives .
  • Indole Modifications : The 4-methoxyphenyl substitution on the indole ring (target compound) may direct selectivity toward serotonin or melatonin receptors, contrasting with simpler indole-ethyl benzamides () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.